![molecular formula C19H16N2OS2 B2932126 2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one CAS No. 880799-24-6](/img/structure/B2932126.png)
2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-phenyl-7,8,9,10-tetrahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one” is a benzothienopyrimidine . It is a derivative of tetrahydrobenzo thieno pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- ((substituted) (4- (5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were prepared using Petasis reaction .Molecular Structure Analysis
The molecular formula of the compound is C16H15N3S . The compound has a molecular weight of 281.4 g/mol . The compound has a topological polar surface area of 80 Ų .Chemical Reactions Analysis
The compound has been evaluated for its activities in various studies. For instance, it has been evaluated for its activities against P. falciparum .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of EGFR, thereby disrupting the downstream signaling pathways that lead to cell proliferation. This compound was designed and synthesized as a potential EGFR kinase inhibitor .
Biochemical Pathways
The inhibition of EGFR kinase activity affects several downstream biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression .
Pharmacokinetics
In silico adme profiling and physiochemical properties predict drug-like properties with a very low toxic effect .
Result of Action
The result of the compound’s action is the inhibition of tumor cell proliferation. The compound has demonstrated potent antitumor activity against the human pulmonary carcinoma cell line A549 .
properties
IUPAC Name |
5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c22-18-16-13-8-4-5-9-15(13)23-17(16)20-19-21(18)11-10-14(24-19)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPJOVGTPLAPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)CC=C(S4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.